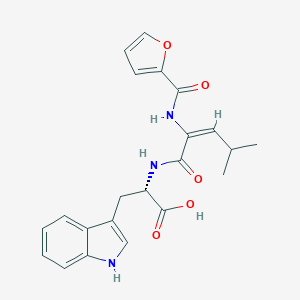
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan, also known as FDWL, is a peptide that has been studied for its potential use in scientific research. It is a synthetic peptide that is composed of two amino acids, leucine and tryptophan, and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan in lab experiments is its potential use as a new antibiotic. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one limitation of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is its cost and availability, as it is a synthetic peptide that requires specialized equipment and expertise to synthesize.
Direcciones Futuras
There are several future directions for the study of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan. One potential direction is the development of new antibiotics based on its antimicrobial activity. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques may make N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan more readily available for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan involves the use of solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Número CAS |
158114-64-8 |
|---|---|
Nombre del producto |
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan |
Fórmula molecular |
C22H23N3O5 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-2-(furan-2-carbonylamino)-4-methylpent-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(2)10-17(24-21(27)19-8-5-9-30-19)20(26)25-18(22(28)29)11-14-12-23-16-7-4-3-6-15(14)16/h3-10,12-13,18,23H,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-10+/t18-/m0/s1 |
Clave InChI |
XYASBZZQARZCQJ-LTXFRBGYSA-N |
SMILES isomérico |
CC(C)/C=C(\C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)/NC(=O)C3=CC=CO3 |
SMILES |
CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3 |
SMILES canónico |
CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3 |
Sinónimos |
Fur-Leu-Trp N-(2-furoyl)-(Z)-alpha,beta-didehydroLeu-L-Trp N-(2-furoyl)-alpha,beta-didehydroleucyl-tryptophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
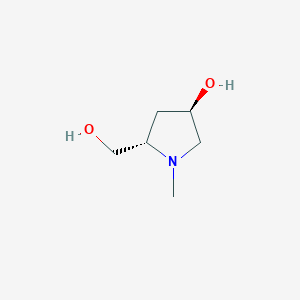
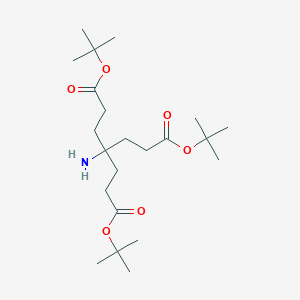
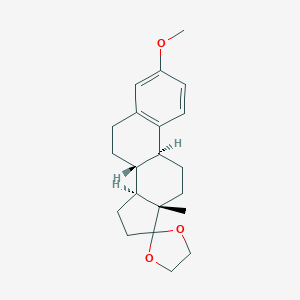
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
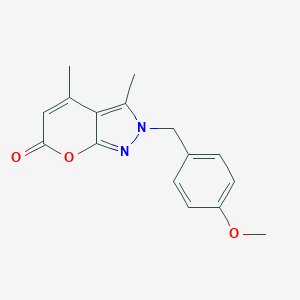

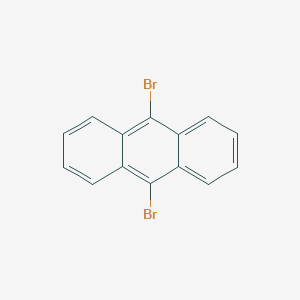
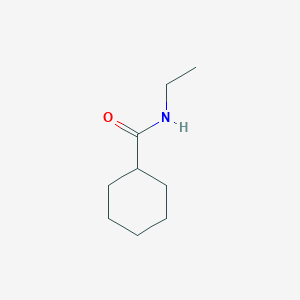
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

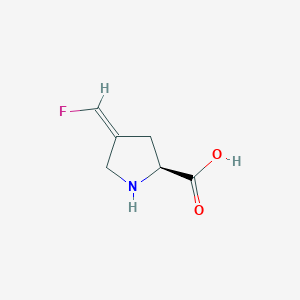
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)
